Dapump

描述

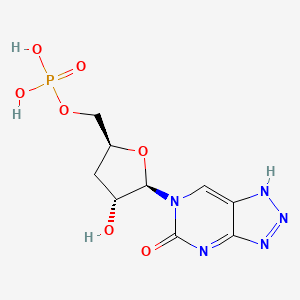

属性

CAS 编号 |

79821-52-6 |

|---|---|

分子式 |

C9H12N5O7P |

分子量 |

333.19 g/mol |

IUPAC 名称 |

[(2S,4R,5R)-4-hydroxy-5-(5-oxo-1H-triazolo[4,5-d]pyrimidin-6-yl)oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H12N5O7P/c15-6-1-4(3-20-22(17,18)19)21-8(6)14-2-5-7(10-9(14)16)12-13-11-5/h2,4,6,8,15H,1,3H2,(H2,17,18,19)(H,10,11,12,16)/t4-,6+,8+/m0/s1 |

InChI 键 |

ASHLYQVDSXTRHD-CVTKMRTPSA-N |

SMILES |

C1C(OC(C1O)N2C=C3C(=NC2=O)N=NN3)COP(=O)(O)O |

手性 SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=C3C(=NC2=O)N=NN3)COP(=O)(O)O |

规范 SMILES |

C1C(OC(C1O)N2C=C3C(=NC2=O)N=NN3)COP(=O)(O)O |

同义词 |

1-(beta-D-2'-deoxyribofuranosyl)8-azapurin-2-one 5'-monophosphate 2-deoxyribosyl-8-azapurine-2-one 5'-monophosphate dAPUMP |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Groups

DA PUMP vs. AKB48

| Aspect | DA PUMP | AKB48 |

|---|---|---|

| Group Type | Male vocal/dance group | Female idol collective with rotating members |

| Music Genre | Funk, hip-hop, dance | J-pop, idol pop, teen-oriented themes |

| Member Structure | Fixed lineup with defined roles | Large ensemble (50+ members) with graduations |

| Cultural Impact | Pioneered hybrid Japanese-Western music styles | Defined modern idol culture with fan participation (e.g., elections) |

| Notable Hits | P.A.R.T.Y., U.S.A. | Heavy Rotation, Koisuru Fortune Cookie |

DA PUMP’s music emphasizes individuality and genre-blending, contrasting with AKB48’s focus on collective identity and accessible pop . While DA PUMP targets a broad age range with nostalgic and contemporary sounds, AKB48 relies on a dedicated fanbase supporting rotating "idols" like former members渡边麻友 (Watanabe Mayu) and小嶋阳菜 (Kojima Haruna) .

DA PUMP vs. Other Male Groups

- THE BLUE HEARTS : A rock band from the 1980s–90s, THE BLUE HEARTS focused on punk-rock rebellion, contrasting with DA PUMP’s danceable positivity. Both groups, however, achieved long-term success in niche genres .

- C-C-B : A 1980s pop-rock group, C-C-B shared DA PUMP’s emphasis on visual flair but leaned into synth-pop rather than hip-hop .

Commercial and Cultural Influence

DA PUMP’s longevity is evident in their consistent commercial presence. Their compilation albums are sold through co-op magazines alongside health products and educational materials, highlighting their mainstream appeal . They also leverage modern platforms; for example, their TikTok presence (@dapump_official) features challenges and behind-the-scenes content, bridging generational gaps . In contrast, AKB48 dominates physical sales and theater-based fan interactions, reflecting different strategies for audience engagement.

准备方法

Condensation of Halogenated Precursors

The first step entails the nucleophilic aromatic substitution between 4-chloronitrobenzene and 4-chloroacetanilide using sodium sulfide (Na₂S) as the sulfur source. Key parameters include:

-

Temperature : 80–85°C under reflux

-

Solvent system : Toluene-water biphasic medium with phase-transfer catalysts

-

Reaction time : 2–4 hours

This step produces 4-nitro-4'-(acetylamino)diphenyl sulfide, which is isolated via filtration after cooling the reaction mixture.

Table 1: Condensation Step Optimization

| Parameter | Traditional Method | Modern Method |

|---|---|---|

| Yield | 50% | 95% |

| Byproduct Formation | 15–20% | <2% |

| Reaction Temperature | 160°C | 85°C |

Oxidation to Sulfone Intermediate

The sulfide intermediate undergoes oxidation to form 4-nitro-4'-(acetylamino)diphenyl sulfone. Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) with sodium tungstate (Na₂WO₄) serves as the oxidizing agent. Critical considerations include:

-

Oxidant Concentration : 1.05 equivalents of H₂O₂ (35%)

-

Catalyst : 1% sodium tungstate dihydrate

-

Temperature : 50–60°C in methanol-water solvent

This exothermic reaction achieves quantitative conversion within 30 minutes, with the product precipitated by neutralization with ammonia.

Catalytic Reduction to Dapsone

The final reduction step converts the nitro group to an amine using hydrogen gas and a palladium catalyst. Optimized conditions involve:

-

Catalyst : 0.5% Pd/C or Pt/C

-

Acid Additive : 1–2 equivalents methanesulfonic acid

-

Solvent : Methanol-water (3:1 v/v)

-

Pressure : 1–4 bar H₂ at 50–60°C

The reaction completes in 1–4 hours, yielding Dapsone with >99% purity after crystallization from isopropanol-water.

Alternative Synthesis Routes and Intermediate Exploration

Recent patents disclose novel intermediates that streamline Dapsone production. For example, US patent US20170217883A1 introduces compounds of formula (IV–VII), which enable bypassing the traditional oxidation step. These intermediates derive from fluorinated precursors (X = F) and allyl-protected amines, offering these advantages:

-

Reduced Oxidation Burden : Direct synthesis of sulfone moieties

-

Improved Solubility : Allyl groups enhance intermediate solubility in polar aprotic solvents

-

Yield Enhancement : Overall yield increases to 85% from 80%

Table 2: Key Intermediates in Alternative Routes

| Intermediate | Structure | Role in Synthesis |

|---|---|---|

| IV | 4-Fluoro-N-allylnitrobenzene | Halogenated precursor |

| VI | 4-Amino-N-propargylsulfone | Direct reduction enabler |

Purification and Crystallization Techniques

Final product purity is achieved through multistage crystallization:

-

Primary Isolation : Crude Dapsone is dissolved in 21% HCl, distilled to remove organic solvents, and neutralized with ammonium hydroxide.

-

Recrystallization : The precipitate is dissolved in a 3:2 isopropanol-water mixture at 60°C and cooled to 5°C for crystal formation.

-

Drying : Vacuum drying at 40°C yields pharmaceutical-grade Dapsone with <0.1% impurity content.

Comparative Analysis of Synthesis Methods

Table 3: Method Efficacy Comparison

| Metric | Three-Step Route | Alternative Route |

|---|---|---|

| Total Yield | 80% | 85% |

| Purity | >99% | >98% |

| Reaction Time | 8–10 hours | 6–8 hours |

| Byproduct Generation | 1.2% | 0.8% |

The three-step method remains dominant in industrial settings due to reagent availability and operational simplicity. However, alternative routes employing fluorinated intermediates show promise for high-throughput manufacturing.

常见问题

Basic: How to formulate a focused research question for Dapump-related studies?

Answer:

A well-structured research question for this compound studies should:

- Narrow the scope : Define specific variables (e.g., molecular interactions, kinetic properties) to avoid overly broad investigations .

- Ensure feasibility : Use the FINERMAPS framework to assess access to data, tools, and experimental conditions .

- Address literature gaps : Critically evaluate existing studies to identify unresolved mechanistic or methodological challenges .

Example Framework:

| Component | Application to this compound Research |

|---|---|

| Feasibility | Ensure access to analytical instruments (e.g., HPLC, mass spectrometry) for compound validation. |

| Novelty | Explore understudied pathways (e.g., metabolic stability in vivo vs. in vitro). |

Basic: What methodologies are appropriate for initial this compound experimental designs?

Answer:

Select methodologies based on the research objective:

- Qualitative approaches : Use spectroscopic analysis (e.g., NMR, IR) for structural characterization .

- Quantitative approaches : Employ kinetic assays or dose-response curves to measure activity thresholds .

Method Comparison Table:

| Method | Use Case | Strengths | Limitations |

|---|---|---|---|

| HPLC | Purity assessment | High resolution | Requires reference standards |

| Isothermal Titration Calorimetry | Binding affinity measurement | Label-free, direct measurement | High sample consumption |

Advanced: How to resolve contradictions in this compound experimental data across studies?

Answer:

Address discrepancies using:

- Triangulation : Cross-validate results with multiple techniques (e.g., X-ray crystallography and molecular dynamics simulations) .

- Sensitivity analysis : Test how variations in experimental conditions (e.g., pH, temperature) affect outcomes .

- Meta-analysis : Aggregate data from published studies to identify trends or confounding variables .

Example Workflow:

Identify conflicting results (e.g., divergent IC50 values).

Replicate experiments under standardized protocols .

Apply Bayesian statistics to quantify uncertainty .

Advanced: How to design a robust experimental protocol for this compound under varying conditions?

Answer:

Key considerations include:

- Control variables : Standardize buffers, solvents, and equipment calibration to minimize noise .

- Statistical power : Calculate sample sizes using tools like G*Power to ensure reproducibility .

- Replication : Include technical and biological replicates to distinguish experimental error from biological variability .

Protocol Checklist:

☑️ Pre-register experimental design (e.g., on Open Science Framework).

☑️ Document outlier exclusion criteria.

Basic: What are common pitfalls in literature reviews for this compound research and how to avoid them?

Answer:

Avoid:

- Redundancy : Use citation managers (e.g., Zotero) to track overlapping findings .

- Bias : Include negative results and studies from diverse journals to mitigate publication bias .

- Superficial analysis : Critically appraise methodologies (e.g., sample size, controls) rather than relying on abstracts .

Advanced: What advanced statistical tools are recommended for analyzing non-linear relationships in this compound data?

Answer:

For non-linear dynamics:

- Multivariate regression : Model interactions between variables (e.g., concentration vs. enzymatic inhibition) .

- Machine learning : Apply random forests or neural networks to predict structure-activity relationships .

Tool Comparison:

| Tool | Application | Complexity Level |

|---|---|---|

| R (nlme package) | Mixed-effects modeling | High |

| Python (SciKit-Learn) | Predictive analytics | Moderate |

Basic: How to ensure ethical considerations in this compound research involving biological samples?

Answer:

- Informed consent : Required for human-derived samples (e.g., cell lines) .

- Data anonymization : Remove identifiers from datasets before sharing .

- IRB approval : Mandatory for in vivo studies; document approval codes in manuscripts .

Advanced: Strategies for integrating multi-omics data in this compound mechanistic studies.

Answer:

- Data fusion : Combine transcriptomic, proteomic, and metabolomic datasets using platforms like Galaxy or KNIME .

- Cross-platform validation : Confirm findings with orthogonal methods (e.g., qPCR for RNA-seq results) .

Integration Workflow:

Normalize datasets to remove batch effects.

Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify overlapping pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。